Field: Industrial Chemistry Application Summary: 2,4-Dimethylcyclohexanol is used in the formulation of industrial chemicals, coatings, and as a solvent or additive in various manufacturing processes. Methods and Procedures: Industrial-scale reactions often involve catalytic processes where 2,4-Dimethylcyclohexanol is transformed into more reactive or useful compounds for further application . Results and Outcomes: The compound’s versatility has led to its incorporation into numerous industrial products, contributing to the efficiency and quality of manufacturing outputs.
Field: Analytical Chemistry Application Summary: 2,4-Dimethylcyclohexanol is used as a standard in mass spectrometry to help identify and quantify compounds in complex mixtures due to its unique mass spectrum signature. Methods and Procedures: The compound is introduced into a mass spectrometer, and its fragmentation pattern is analyzed. This data serves as a reference for identifying other substances with similar mass-to-charge ratios . Results and Outcomes: The use of 2,4-Dimethylcyclohexanol has improved the accuracy of mass spectrometric analyses, allowing for the detection of compounds at lower concentrations with higher confidence levels.
2,4-Dimethylcyclohexanol is an organic compound with the molecular formula and a molecular weight of approximately 128.21 g/mol. This compound is categorized as a secondary alcohol, characterized by the presence of hydroxyl (-OH) functional group attached to a cyclohexane ring that has two methyl groups located at the 2 and 4 positions. Its structural representation can be described as follows:
The compound is known for its colorless liquid form and has various applications in chemical synthesis and industrial processes.
2,4-Dimethylcyclohexanol itself is not widely studied for a specific mechanism of action in biological systems.
These reactions are fundamental in organic synthesis, allowing for the transformation of this alcohol into more complex molecules.
Research indicates that 2,4-dimethylcyclohexanol exhibits certain biological activities. It has been studied for its potential effects on human health, particularly regarding skin irritation and eye damage. The compound is classified under safety guidelines as causing skin irritation (H315) and serious eye damage (H318) . Its biological activity is relevant in contexts such as toxicology and safety assessments in chemical handling.
Several methods can be employed to synthesize 2,4-dimethylcyclohexanol:
These methods allow for the production of both pure and mixed isomer forms of 2,4-dimethylcyclohexanol.
Several compounds share structural similarities with 2,4-dimethylcyclohexanol. Below are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Cyclohexanol | Simple cycloalkane alcohol without methyl groups | |
| 1-Methylcyclohexanol | Methyl group at position one | |
| 3-Methylcyclohexanol | Methyl group at position three | |
| 4-Methylcyclohexanol | Methyl group at position four | |
| 4,4-Dimethylcyclohexanol | Two methyl groups at position four |
Uniqueness of 2,4-Dimethylcyclohexanol:
The unique positioning of methyl groups at both the second and fourth positions distinguishes it from other similar compounds. This specific arrangement influences its physical properties, reactivity, and biological activity compared to other cycloalcohols.
2,4-Dimethylcyclohexanol (CAS 69542-91-2) is a cyclic secondary alcohol with the molecular formula C₈H₁₆O and a molecular weight of 128.21 g/mol. Its structure consists of a cyclohexane ring substituted with hydroxyl (-OH) and methyl (-CH₃) groups at the 1-, 2-, and 4-positions (Figure 1). The compound exists as a mixture of stereoisomers due to three potential stereocenters, though only two are defined in most synthetic preparations.
The compound’s significance lies in its role as a chiral building block for synthesizing complex molecules, such as cycloheximide antibiotics. Its stereochemical diversity enables applications in asymmetric synthesis and pharmaceutical intermediate production.
The study of 2,4-dimethylcyclohexanol emerged alongside advancements in cyclohexanol chemistry during the mid-20th century. Early synthetic routes involved hydrogenation of phenolic precursors or oxidation of cyclohexane derivatives. A pivotal development occurred in 1987, when Kergomard et al. demonstrated its preparation via microbial reduction of 2,4-dimethylcyclohex-2-en-1-one using Beauveria sulfurescens, yielding enantiomerically enriched isomers. This biocatalytic approach marked a shift toward stereoselective synthesis in cyclic alcohol chemistry.
Historically, the compound’s structural complexity challenged classical resolution methods. Wolinski and Chan (1968) attempted its synthesis from (+)-pulegone but faced low enantiomeric purity. Modern techniques, such as enzymatic resolution and chiral chromatography, have since improved access to optically pure forms.
2,4-Dimethylcyclohexanol belongs to the substituted cyclohexanol family, characterized by a six-membered carbocyclic ring with hydroxyl and alkyl substituents. Its structural and functional attributes distinguish it from related compounds:
| Property | 2,4-Dimethylcyclohexanol | Cyclohexanol | 2,6-Dimethylcyclohexanol |
|---|---|---|---|
| Molecular Formula | C₈H₁₆O | C₆H₁₁OH | C₈H₁₆O |
| Boiling Point (°C) | 181 | 161 | 189 |
| Key Applications | Chiral synthon | Nylon precursor | Anesthetic research |
Unlike simpler cyclohexanols, the 2,4-dimethyl substitution introduces steric hindrance, altering reactivity in oxidation and esterification reactions. For instance, oxidation with CrO₃ selectively yields 2,4-dimethylcyclohexanone, a precursor for fragrances and polymers.
Recent research focuses on three areas:
Current studies explore its utility in green chemistry, such as solvent-free esterifications and flow reactor syntheses. Collaborative efforts between academic and industrial labs aim to optimize its production for pharmaceutical applications, particularly in antitumor agent development.
The stereochemical relationship between substituents on cyclohexane rings is traditionally described using cis-trans nomenclature, which refers to the relative spatial orientations of substituents with respect to the ring plane [7] [8]. In 2,4-dimethylcyclohexanol, the cis-trans isomerism primarily concerns the relationship between the two methyl groups at positions 2 and 4.
Cis-2,4-Dimethylcyclohexanol
In the cis isomer, both methyl groups are oriented on the same side of the cyclohexane ring plane. This spatial arrangement results in specific conformational preferences and energy considerations. The cis configuration can exist in two chair conformations that interconvert through ring flipping. In both chair forms, the energetic considerations involve the positioning of the methyl groups and hydroxyl group in axial versus equatorial positions.
The cis configuration typically exhibits equivalent energy for both chair conformations when considering only the methyl group interactions, as each conformation places one methyl group in an axial position and one in an equatorial position [9] [10]. However, the presence of the hydroxyl group introduces additional complexity to the conformational analysis.
Trans-2,4-Dimethylcyclohexanol
In the trans isomer, the two methyl groups are positioned on opposite sides of the ring plane. This arrangement generally leads to one chair conformation being significantly more stable than the other. The preferred conformation is typically the one that maximizes the number of substituents in equatorial positions, thereby minimizing unfavorable 1,3-diaxial interactions [11] [10].
The trans configuration often allows for a diequatorial arrangement of the two methyl groups in one chair conformation, making this form energetically favored. This preference becomes particularly pronounced when considering the steric bulk of the substituents and their associated A-values.
Research Evidence
Experimental studies have provided evidence for the existence of both cis and trans isomers of 2,4-dimethylcyclohexanol. Microbial reduction studies of 2,4-dimethylcyclohex-2-en-1-one by Beauveria sulfurescens led to the formation of two main isomers of 2,4-dimethylcyclohexanols, which upon oxidation yielded chiral building blocks including both (2R,4R)-2,4-dimethylcyclohexan-1-one and (2R,4S)-2,4-dimethylcyclohexan-1-one [12]. This research demonstrates the stereochemical complexity inherent in the 2,4-dimethylcyclohexanol system and confirms the existence of multiple stereoisomeric forms.
The conformational analysis of 2,4-dimethylcyclohexanol involves examining the relative stabilities of different chair conformations and understanding the energy barriers associated with conformational interconversion. This analysis is fundamental to predicting the predominant conformational forms at equilibrium and understanding the dynamic behavior of the molecule.
Conformational Interconversion
Cyclohexane derivatives undergo rapid chair-to-chair interconversion at room temperature, a process that exchanges axial and equatorial positions [13] [14]. For 2,4-dimethylcyclohexanol, this ring-flipping process results in the interconversion between two chair conformations, each with different arrangements of the substituents in axial and equatorial positions.
The energy barrier for cyclohexane chair interconversion is relatively low (approximately 10.8 kcal/mol for unsubstituted cyclohexane), allowing for rapid equilibration between conformational forms [15]. However, the presence of substituents can significantly alter the equilibrium position, favoring conformations that minimize steric interactions.
Energy Considerations and A-Values
The relative stabilities of different conformations can be predicted using A-values, which represent the energetic preference of substituents for equatorial over axial positions [16] [17] [18]. For 2,4-dimethylcyclohexanol, the relevant A-values are:
These values indicate that methyl groups have a stronger preference for equatorial positions compared to hydroxyl groups, reflecting their larger steric bulk [19] [17].
Conformational Energy Analysis
Using the additivity principle of A-values, the relative energies of different conformational arrangements can be estimated. For a system with three substituents (two methyl groups and one hydroxyl group), the theoretical energy differences range from 0.0 kcal/mol for the all-equatorial arrangement to 4.35 kcal/mol for the all-axial arrangement.
The most stable conformation is predicted to be the one with all three substituents in equatorial positions (when geometrically possible), while the least stable would have all substituents in axial positions. Intermediate conformations with mixed axial-equatorial arrangements show intermediate stabilities.
Experimental Evidence
Research on cyclohexanol derivatives has demonstrated that the hydroxyl group shows a strong preference for the equatorial position, with an equilibrium constant of approximately 4.6:1 favoring the equatorial conformer [20] [21]. This translates to approximately 82% of molecules existing with the hydroxyl group in the equatorial position at room temperature.
For methylcyclohexane, the preference for equatorial positioning is even more pronounced, with a ratio of approximately 19:1 (95% equatorial) at room temperature [22] [23]. These experimental observations support the theoretical predictions based on A-values and provide a foundation for understanding the conformational behavior of 2,4-dimethylcyclohexanol.
The spatial positioning of methyl substituents in axial versus equatorial orientations profoundly influences the stability and properties of 2,4-dimethylcyclohexanol. Understanding these positional preferences requires examination of steric interactions, particularly 1,3-diaxial interactions, and their energetic consequences.
1,3-Diaxial Interactions
When a methyl group occupies an axial position in a cyclohexane chair conformation, it experiences steric repulsion with other axial substituents located three carbons away (1,3-diaxial interactions) [19] [24]. For an axial methyl group, there are typically two such interactions with axial hydrogen atoms on the same side of the ring.
Each methyl-hydrogen 1,3-diaxial interaction contributes approximately 0.87 kcal/mol (3.64 kJ/mol) of destabilization [19] [24]. Since an axial methyl group experiences two such interactions, the total destabilization amounts to 1.74 kcal/mol (7.28 kJ/mol), which corresponds to the A-value of the methyl group.
Positional Analysis for 2,4-Dimethylcyclohexanol
In 2,4-dimethylcyclohexanol, the positioning of the two methyl groups creates different steric environments depending on their axial or equatorial orientations. The possible arrangements include:
Both methyl groups equatorial: This arrangement minimizes steric interactions and represents the most stable configuration when achievable.
One methyl group axial, one equatorial: This intermediate arrangement involves the destabilization associated with one set of 1,3-diaxial interactions (1.74 kcal/mol).
Both methyl groups axial: This represents the least favorable arrangement, involving two sets of 1,3-diaxial interactions (3.48 kcal/mol total destabilization).
Conformational Preferences
The conformational preferences of 2,4-dimethylcyclohexanol are determined by the interplay between the positional preferences of all three substituents (two methyl groups and one hydroxyl group). In the cis isomer, both chair conformations typically have one methyl group axial and one equatorial, resulting in equivalent energies for the two conformational forms [9].
In the trans isomer, one chair conformation can accommodate both methyl groups in equatorial positions while the other places both in axial positions. This leads to a significant energy difference between the two conformations, with the diequatorial form being strongly favored [11].
Gauche Interactions and Newman Projections
The 1,3-diaxial interactions in cyclohexane can be understood as gauche interactions when viewed through Newman projections [19] [23]. Looking along specific C-C bonds, axial methyl groups adopt gauche conformations with respect to neighboring ring segments, while equatorial methyl groups minimize such unfavorable interactions.
This perspective provides insight into why equatorial positions are favored and helps predict the conformational behavior of complex polysubstituted cyclohexanes like 2,4-dimethylcyclohexanol.
While the anomeric effect is most commonly associated with heterocyclic systems containing oxygen or nitrogen atoms in the ring [25] [26], certain stereoelectronic principles can be extended to understand the conformational preferences and reactivity patterns in 2,4-dimethylcyclohexanol.
Stereoelectronic Effects in Cyclohexanol Systems
Stereoelectronic effects arise from the spatial relationships between orbitals and their influence on molecular stability and reactivity [27]. In cyclohexanol derivatives, these effects primarily manifest through hyperconjugative interactions between filled and vacant orbitals.
The hydroxyl group in 2,4-dimethylcyclohexanol contains lone pairs of electrons on oxygen that can participate in stereoelectronic interactions with adjacent σ* orbitals. These interactions can influence the preferred conformation of the hydroxyl group and its orientation relative to the cyclohexane ring [28] [29].
Oxygen Lone Pair Interactions
The oxygen atom in the hydroxyl group possesses two lone pairs that can engage in hyperconjugative interactions with antibonding orbitals of adjacent C-H or C-C bonds [26] [30]. These interactions, while generally weaker than traditional anomeric effects, can contribute to conformational preferences and influence the rotational behavior of the OH group.
When the hydroxyl group is in an equatorial position, the lone pairs are optimally oriented to interact with the ring system, potentially providing additional stabilization beyond simple steric considerations. This stereoelectronic stabilization contributes to the strong preference for equatorial positioning of hydroxyl groups in cyclohexane systems.
Hyperconjugative Stabilization
Computational studies on cyclohexane derivatives have revealed the importance of various hyperconjugative interactions, including σC-H → σC-H, σC-O → σC-H, and nO → σ*C-H interactions [28] [29]. These orbital interactions can influence bond lengths, coupling constants, and conformational preferences.
In 2,4-dimethylcyclohexanol, the presence of multiple substituents creates a complex network of potential stereoelectronic interactions. The methyl groups can participate in σC-H → σ*C-C hyperconjugation, while the hydroxyl group contributes both through its C-O bond and oxygen lone pairs.
Implications for Conformational Analysis
While stereoelectronic effects in 2,4-dimethylcyclohexanol are generally secondary to steric considerations, they can provide additional refinement to conformational predictions. These effects may help explain subtle preferences between conformations that appear energetically similar based solely on steric analysis.
The stereoelectronic considerations become particularly important when analyzing the rotational behavior of the hydroxyl group and predicting the preferred orientations of the OH bond relative to the ring system. Nuclear magnetic resonance (NMR) studies can provide experimental evidence for these subtle stereoelectronic influences through their effects on coupling constants and chemical shifts [31].
Research Applications
Understanding stereoelectronic effects in cyclohexanol derivatives has practical implications for synthetic chemistry and drug design. Many biologically active compounds contain cyclohexanol motifs, and their conformational preferences can significantly influence biological activity [32] [33].
The stereoelectronic analysis of 2,4-dimethylcyclohexanol provides a foundation for understanding more complex systems and can guide the design of synthetic strategies that exploit these fundamental orbital interactions.
Corrosive;Irritant